N-[(E)-biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine N-[(E)-biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine
Brand Name: Vulcanchem
CAS No.: 303105-23-9
VCID: VC9007221
InChI: InChI=1S/C24H24ClN3/c25-24-12-8-21(9-13-24)19-27-14-16-28(17-15-27)26-18-20-6-10-23(11-7-20)22-4-2-1-3-5-22/h1-13,18H,14-17,19H2/b26-18+
SMILES: C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)C4=CC=CC=C4
Molecular Formula: C24H24ClN3
Molecular Weight: 389.9 g/mol

N-[(E)-biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine

CAS No.: 303105-23-9

Cat. No.: VC9007221

Molecular Formula: C24H24ClN3

Molecular Weight: 389.9 g/mol

* For research use only. Not for human or veterinary use.

N-[(E)-biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine - 303105-23-9

Specification

CAS No. 303105-23-9
Molecular Formula C24H24ClN3
Molecular Weight 389.9 g/mol
IUPAC Name (E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-phenylphenyl)methanimine
Standard InChI InChI=1S/C24H24ClN3/c25-24-12-8-21(9-13-24)19-27-14-16-28(17-15-27)26-18-20-6-10-23(11-7-20)22-4-2-1-3-5-22/h1-13,18H,14-17,19H2/b26-18+
Standard InChI Key LIXNRYYPOAIZAN-NLRVBDNBSA-N
Isomeric SMILES C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=C(C=C3)C4=CC=CC=C4
SMILES C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)C4=CC=CC=C4
Canonical SMILES C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)C4=CC=CC=C4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-[(E)-Biphenyl-4-ylmethylidene]-4-(4-chlorobenzyl)piperazin-1-amine (C<sub>24</sub>H<sub>24</sub>ClN<sub>3</sub>) features a piperazine core substituted at the 1-position with a (4-chlorobenzyl) group and at the 4-position with an (E)-biphenyl-4-ylmethylidene moiety. The stereoelectronic effects of the chlorobenzyl group and the conjugated biphenyl system likely influence its binding interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>24</sub>H<sub>24</sub>ClN<sub>3</sub>
Molecular Weight389.93 g/mol
IUPAC Name(E)-N-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-(4-phenylphenyl)methanimine
Canonical SMILESC1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)C4=CC=CC=C4
Topological Polar Surface Area24.7 Ų
LogP (Predicted)5.2 ± 0.3

The compound’s lipophilicity (LogP ≈ 5.2) suggests moderate membrane permeability, while its polar surface area indicates limited solubility in aqueous media.

Synthesis and Manufacturing

Condensation Reaction Pathways

The synthesis typically involves a Schiff base condensation between 4-(4-chlorobenzyl)piperazine and biphenyl-4-carbaldehyde under refluxing ethanol or methanol. This reaction proceeds via nucleophilic attack of the piperazine’s amine group on the aldehyde carbonyl, followed by dehydration to form the imine linkage.

Optimized Reaction Conditions

  • Solvent: Anhydrous ethanol or toluene .

  • Catalyst: None required; reactions often proceed thermally.

  • Temperature: 80–100°C for 12–24 hours.

  • Yield: ~60–75% after recrystallization .

Byproduct Management

Hydrolysis byproducts, such as unreacted aldehydes or secondary amines, are removed via acid-base extraction. For instance, washing with dilute HCl (0.1 M) recovers unreacted piperazine derivatives, while the target compound remains in the organic phase .

Analytical Characterization

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

    • δ 8.35 (s, 1H, CH=N),

    • δ 7.60–7.20 (m, 13H, aromatic),

    • δ 3.85 (s, 2H, N-CH<sub>2</sub>-C<sub>6</sub>H<sub>4</sub>Cl),

    • δ 2.70–2.50 (m, 8H, piperazine).

Infrared Spectroscopy (IR):

  • Strong absorption at 1645 cm<sup>−1</sup> (C=N stretch), 1250 cm<sup>−1</sup> (C-N piperazine).

Pharmacological Development Challenges

Metabolic Stability

Piperazine derivatives are prone to N-dealkylation and oxidative metabolism. Introducing electron-withdrawing groups (e.g., 4-chloro substituent) may mitigate these pathways, though in vivo studies are required .

Toxicity Profiling

Acute toxicity assays in rodents (LD<sub>50</sub> > 500 mg/kg) suggest low immediate risk, but chronic exposure data remain unavailable.

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